Polydatin (CAS: 65914-17-2), also known as piceid, is the natural 3-O-β-D-glucoside of resveratrol and a highly processable, water-soluble stilbenoid. In procurement and material selection, polydatin is prioritized over standard resveratrol due to its distinct physicochemical properties, specifically its enhanced aqueous solubility and metabolic stability [1]. The presence of the glucose moiety prevents rapid enzymatic degradation and enables active cellular uptake via glucose transporters (SGLT1) [2]. These attributes make polydatin a highly efficient, high-bioavailability active pharmaceutical ingredient (API) and functional compound for advanced formulations where the poor pharmacokinetics and handling challenges of resveratrol limit industrial utility.
Substituting polydatin with its aglycone, resveratrol, or crude Polygonum cuspidatum extracts leads to critical formulation failures and unpredictable in vivo performance. Resveratrol suffers from extremely low aqueous solubility, rapid first-pass metabolism, and relies entirely on passive cellular diffusion, resulting in notoriously low systemic bioavailability [1]. In contrast, polydatin's glycoside structure not only provides steric hindrance against enzymatic oxidation but also facilitates active transport into cells, yielding serum concentrations up to 3-4 times higher than resveratrol at equivalent doses [2]. Attempting to use generic resveratrol to achieve polydatin's systemic exposure requires complex, costly nano-encapsulation or the use of harsh solubilizers, whereas polydatin offers a structurally inherent solution to these processing and delivery bottlenecks.
Polydatin inherently possesses higher water solubility than resveratrol due to its glucoside structure. When subjected to co-crystallization with biocompatible adjuvants like L-proline to further optimize dissolution, polydatin demonstrates superior formulation compatibility. In standardized dissolution assays at pH 7.0, the PD-L-Pro co-crystal exhibited a 15.8% increase in solubility compared to pristine polydatin, whereas the equivalent RSV-L-Pro co-crystal resulted in a 13.8% decrease in solubility compared to pristine resveratrol [1].
| Evidence Dimension | Aqueous solubility change via L-proline co-crystallization |
| Target Compound Data | +15.8% solubility increase (PD-L-Pro vs pristine PD) |
| Comparator Or Baseline | -13.8% solubility decrease (RSV-L-Pro vs pristine RSV) |
| Quantified Difference | 29.6% net differential in co-crystal solubility response |
| Conditions | Aqueous dissolution at pH 7.0, 4-hour equilibrium |
Allows formulators to successfully utilize standard excipients for solid-state property enhancement without the solubility suppression observed in resveratrol.
The pharmacokinetic profile of polydatin significantly outperforms resveratrol due to its resistance to rapid first-pass metabolism. Following oral administration at equivalent dosages (200 mg/kg), in vivo studies demonstrate that polydatin achieves a serum molar concentration that is consistently 3.35 to 4.28 times higher than that of resveratrol[1]. Furthermore, the area under the curve (AUC) and maximum concentration (Cmax) of polydatin are substantially greater, confirming its superior systemic exposure [2].
| Evidence Dimension | Serum molar concentration post-oral administration |
| Target Compound Data | 3.35x to 4.28x higher serum concentration |
| Comparator Or Baseline | Resveratrol (1x baseline) |
| Quantified Difference | >300% increase in systemic exposure |
| Conditions | In vivo oral administration (200 mg/kg dosage) |
Enables manufacturers to achieve target therapeutic or functional exposure levels at significantly lower API dosages, reducing raw material costs.
Unlike resveratrol, which relies entirely on passive diffusion to cross cell membranes, polydatin utilizes an active transport mechanism. The glucose moiety allows polydatin to bind to and enter cells via the sodium-dependent glucose transporter 1 (SGLT1), which is highly expressed in the gastrointestinal tract [1]. This active carrier mechanism ensures near-complete intestinal absorption and significantly higher intracellular accumulation rates compared to the passive, gradient-dependent penetration of resveratrol [2].
| Evidence Dimension | Cellular entry mechanism and absorption efficiency |
| Target Compound Data | Active transport via SGLT1 glucose carriers |
| Comparator Or Baseline | Resveratrol (Passive diffusion only) |
| Quantified Difference | Active carrier-mediated uptake vs. passive gradient dependence |
| Conditions | Intestinal absorption and cellular uptake models |
Ensures reliable, predictable intestinal absorption and cellular delivery, minimizing the high patient-to-patient variability associated with resveratrol supplements.
Polydatin's structure provides critical steric hindrance, making it significantly more resistant to enzymatic oxidation than resveratrol [1]. This stability translates directly to superior in vivo performance. In comparative models of oxidative stress, equivalent doses of polydatin yielded significantly higher activities of total superoxide dismutase (T-SOD) and catalase (CAT), as well as higher glutathione (GSH) content in tissues, proving that its enhanced stability preserves its functional efficacy far better than the rapidly degraded resveratrol [2].
| Evidence Dimension | In vivo antioxidant enzyme preservation (T-SOD, CAT, GSH) |
| Target Compound Data | Significantly elevated T-SOD, CAT, and GSH levels |
| Comparator Or Baseline | Resveratrol (Lower enzyme activity at equivalent dose) |
| Quantified Difference | Statistically superior preservation of endogenous antioxidant markers |
| Conditions | In vivo oxidative stress model |
Increases the functional shelf-life of the compound in biological matrices, guaranteeing higher end-product efficacy for anti-inflammatory and antioxidant applications.
Because polydatin achieves 3-4 times higher serum concentrations and utilizes active SGLT1 transport, it serves as a highly efficient stilbenoid for premium oral supplements. It eliminates the need for the costly liposomal or nano-emulsion technologies typically required to make resveratrol bioavailable [2].
Resveratrol's poor water solubility often causes crystallization and gritty textures in aqueous serums and creams. Polydatin’s significantly higher baseline aqueous solubility and resistance to enzymatic oxidation make it highly suitable for stable, clear, water-based anti-aging and antioxidant cosmetics [3].
For pharmaceutical developers looking to optimize API dissolution, polydatin is highly compatible with co-crystallization techniques. Unlike resveratrol, which loses solubility when co-crystallized with adjuvants like L-proline, polydatin shows a nearly 16% increase in aqueous solubility, streamlining solid oral dosage form development [1].
Corrosive;Irritant